molecular formula C24H17ClF3N5 B2909993 7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 931311-86-3

7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2909993
CAS No.: 931311-86-3
M. Wt: 467.88
InChI Key: ONHVTKGKILWPFB-UHFFFAOYSA-N
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Description

7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a potent and cell-permeable chemical probe that functions as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This compound exhibits high affinity for the bromodomains of BRD4, effectively displacing it from chromatin and leading to the downregulation of key oncogenic drivers such as MYC. Its primary research value lies in the dissection of epigenetic signaling pathways and the exploration of BET inhibition as a therapeutic strategy in oncology. Researchers utilize this compound to investigate a wide range of cancers, including acute myeloid leukemia (AML) and other malignancies dependent on BRD4-mediated transcriptional regulation. The mechanism of action involves specific binding to the acetyl-lysine recognition pockets of BRD4, thereby preventing the recruitment of the transcriptional machinery to target genes and inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. Studies have demonstrated its efficacy in both in vitro and in vivo models, highlighting its utility as a critical tool for validating BRD4 as a target and for understanding the broader implications of epigenetic dysregulation in disease. This makes it an indispensable compound for research focused on targeted cancer therapies and epigenetic drug discovery.

Properties

IUPAC Name

7-chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N5/c1-14-5-7-15(8-6-14)13-29-22-19-12-18(25)9-10-20(19)33-23(30-22)21(31-32-33)16-3-2-4-17(11-16)24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHVTKGKILWPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound belongs to the quinazoline family, characterized by a triazole moiety which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H17ClF3N5\text{C}_{19}\text{H}_{17}\text{ClF}_3\text{N}_5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties, enzyme inhibition, and potential therapeutic uses.

Anticancer Activity

Recent research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against human cancer cell lines such as MCF-7 (breast), HCT116 (colon), and HepG2 (liver). The results indicated that it possesses moderate to high cytotoxic potential with IC50 values comparable to established chemotherapeutics.
Cell LineIC50 Value (μM)Comparison DrugIC50 Value (μM)
MCF-721.29Doxorubicin1.66
HCT11610.72Sorafenib17.3
HepG217.48Doxorubicin1.21

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

  • EGFR Inhibition : Quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression. The compound exhibited an IC50 value in the nanomolar range against EGFR.
  • Carbonic Anhydrase Inhibition : Studies have shown that similar compounds can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance, with implications in cancer therapy.

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to our compound:

  • Gonçalves Nunes et al. (2023) : This study synthesized various quinazoline derivatives and assessed their anticancer activities against multiple cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis.
  • Recent Advances on Quinazoline Derivatives : A review highlighted the therapeutic potential of quinazoline compounds in treating breast and lung cancers, emphasizing their role as EGFR inhibitors.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-Cl, 3-(CF₃Ph), 5-(4-MeBzNH) C₂₆H₂₀ClF₃N₅ ~494.92* High lipophilicity (CF₃), halogenated
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl) analogue 7-Cl, 3-(3-FPh), 5-(4-MeOBzNH) C₂₃H₁₇ClFN₅O 433.9 Fluoro substitution, methoxy group
3-(4-Chlorophenyl)-N-pentyl analogue 3-(4-ClPh), 5-(pentylNH) C₂₀H₂₀ClN₅ 365.9 Aliphatic chain, chloro substitution
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl) analogue 3-(3-MePh), 5-(3,4-diMeOPhEtNH) C₂₇H₂₇N₅O₂ 461.54 Methoxy groups, extended alkyl chain
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl]triazolo[1,5-a]pyrimidin-7-amine Pyrimidine core, 5-Me, 7-(4-Me-3-CF₃PhNH) C₁₄H₁₂F₃N₅ 307.28 Pyrimidine core, reduced complexity

*Estimated based on formula.

Substituent Effects on Physicochemical Properties

Halogen and Trifluoromethyl Groups

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 6.1 in related compounds ) compared to non-fluorinated analogues (e.g., 3-(3-methylphenyl) in , logP ≈ 5.2).
  • Chlorine at position 7 enhances metabolic stability but may reduce solubility compared to methoxy-substituted derivatives (e.g., ).

Amine Side Chains

  • 4-Methylbenzylamine (target compound) balances lipophilicity and steric bulk, whereas aliphatic chains (e.g., pentyl in ) improve solubility but reduce binding affinity .
  • ~60 Ų in the target compound).

Hypothetical Pharmacological Implications

  • The triazoloquinazoline core is associated with kinase inhibition in analogues .
  • Trifluoromethyl groups are linked to improved pharmacokinetic profiles in drug candidates .
  • Chlorine may confer antimicrobial activity, as seen in structurally related heterocycles .

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